molecular formula C15H16N4O B11672930 3-cyclopropyl-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide

3-cyclopropyl-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide

Katalognummer: B11672930
Molekulargewicht: 268.31 g/mol
InChI-Schlüssel: OWYABHQBCIIHGE-MHWRWJLKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-cyclopropyl-N’-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide is a chemical compound with the molecular formula C15H16N4O and a molecular weight of 268.321 g/mol This compound is known for its unique structural features, which include a cyclopropyl group, a phenylethylidene moiety, and a pyrazole ring

Vorbereitungsmethoden

The synthesis of 3-cyclopropyl-N’-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide involves several steps. One common method includes the reaction of cyclopropyl hydrazine with 1-phenylethylidene pyrazole-5-carboxylic acid under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Analyse Chemischer Reaktionen

3-cyclopropyl-N’-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Wissenschaftliche Forschungsanwendungen

3-cyclopropyl-N’-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-cyclopropyl-N’-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

3-cyclopropyl-N’-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C15H16N4O

Molekulargewicht

268.31 g/mol

IUPAC-Name

5-cyclopropyl-N-[(E)-1-phenylethylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H16N4O/c1-10(11-5-3-2-4-6-11)16-19-15(20)14-9-13(17-18-14)12-7-8-12/h2-6,9,12H,7-8H2,1H3,(H,17,18)(H,19,20)/b16-10+

InChI-Schlüssel

OWYABHQBCIIHGE-MHWRWJLKSA-N

Isomerische SMILES

C/C(=N\NC(=O)C1=NNC(=C1)C2CC2)/C3=CC=CC=C3

Kanonische SMILES

CC(=NNC(=O)C1=NNC(=C1)C2CC2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.